![molecular formula C10H17ClO2S B2500797 Spiro[3.5]nonan-9-ylmethanesulfonyl chloride CAS No. 2253640-37-6](/img/structure/B2500797.png)

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

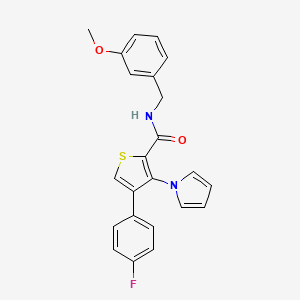

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is an organosulfur compound . It has a molecular weight of 236.76 . The IUPAC name for this compound is spiro[3.5]nonan-5-ylmethanesulfonyl chloride .

Synthesis Analysis

The synthesis of spiro compounds often involves complex reactions . For instance, the construction of a spiro-β-lactam system involves a [2 + 2] cycloaddition reaction between N-phenyl-11 H-indeno[1,2-b]quinoxalin-11-imine derivatives and various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using CH2Cl2 as a solvent .Molecular Structure Analysis

The InChI code for Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is 1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride has a molecular weight of 236.76 . It is a colorless liquid that dissolves in polar organic solvents .Applications De Recherche Scientifique

Reactions with Nucleophiles and Cyclization Processes

Moskalenko and Boev (2009) demonstrated that condensation of N-substituted 3-azabicyclo[3.3.1]nonan-9-ones with various nucleophiles forms spiro heterocyclic compounds fused at the C9 atom. Treatment with anhydrous hydrogen chloride leads to the formation of spiro[3-azabicyclo[3.3.1]nonane-9,2′-azole] hydrochlorides (Moskalenko & Boev, 2009). Kuroda et al. (2000) synthesized spiro[4.5]decane and spiro[4.4]nonane ring systems using FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).

Structural Analysis and Synthesis

Wrackmeyer, Khan, and Kempe (2008) reported on the synthesis of spirosilane derivatives through a combination of 1,2-hydroboration and 1,1-organoboration, demonstrating the formation of unique spiro compounds and their molecular structures (Wrackmeyer, Khan, & Kempe, 2008). Gerlach and Müller (1972) described syntheses leading to spiro[4.4]nonane-1, 6-dione and its conversion to trans, trans-spiro[4.4]nonane-1,6-diol, which were resolved into enantiomers (Gerlach & Müller, 1972).

Novel Spiro Compound Synthesis

Additional Applications

Tanaka, Mori, and Narasaka (2004) explored the preparation of Spiro[indoline-3,2'-pyrrolidine] derivatives from β-3-indolyl ketone oximes, demonstrating applications in diazaspirocycles (Tanaka, Mori, & Narasaka, 2004). Bosworth and Magnus (1973) investigated the conversion of 9-methyl-6-p-tolyl-7-oxatricyclo[4,3,0,03,9]nonane into a model for sesquiterpene synthesis (Bosworth & Magnus, 1973).

Propriétés

IUPAC Name |

spiro[3.5]nonan-9-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLOAAIRYLEOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC2)C(C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)

![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)

![N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2500722.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)

![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)